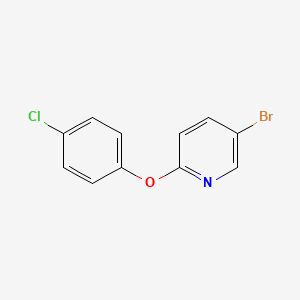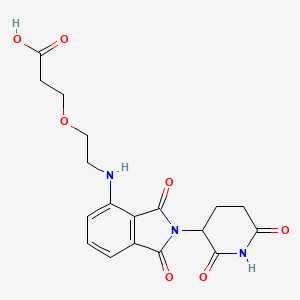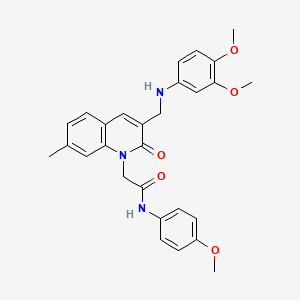
2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C11H25N3. It has a molecular weight of 199.34 . It’s also known as 2-methyl-2-[4-(propan-2-yl)piperazin-1-yl]propanal .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H22N2O/c1-10(2)12-5-7-13(8-6-12)11(3,4)9-14/h9-10H,5-8H2,1-4H3 . This indicates that the molecule contains a piperazine ring substituted with a propan-2-yl group at the 4-position and a 2-methylpropan-2-yl group at the 1-position .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 199.34 . The compound’s InChI code is 1S/C11H22N2O/c1-10(2)12-5-7-13(8-6-12)11(3,4)9-14/h9-10H,5-8H2,1-4H3 .Aplicaciones Científicas De Investigación
Carbon Dioxide Capture
One significant application of related compounds is in carbon dioxide (CO2) capture technologies. A study characterized blends of piperazine (PZ) and 2-amino-2-methyl-1-propanol (AMP), which are used in CO2 capture by amine scrubbing. These blends were evaluated for their CO2 solubility, mass transfer rate, viscosity, volatility, and thermal degradation, with findings suggesting their advantageous properties in CO2 capture processes (Li et al., 2013).
Analytical Chemistry
Another study employed Raman spectroscopy and gas chromatography with flame ionization detection as tools in stability tests of selected synthetic psychoactive substances, demonstrating the application of analytical techniques to understand the stability of compounds under various storage conditions (Frączak et al., 2020).
Antimicrobial Activities
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives were explored, including compounds synthesized using primary amines. This research indicates the potential for developing new antimicrobial agents based on similar chemical structures (Bektaş et al., 2007).
Luminescent Properties
Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent explores the applications in developing fluorescent probes and materials for optical applications. This study highlights the importance of the chemical structure in determining the photophysical properties of such compounds (Gan et al., 2003).
Chemical Synthesis
The synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was reported, demonstrating the utility of such compounds in the synthesis of complex molecules. This work provides insight into the methodologies for constructing molecules with specific functional groups for various applications (Grijalvo et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” could include further investigation into its synthesis, chemical reactivity, and potential biological activity. Given the wide range of biological activities exhibited by piperazine derivatives, it may be of interest to explore whether this compound has any pharmacological applications .
Propiedades
IUPAC Name |
2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-10(2)13-5-7-14(8-6-13)11(3,4)9-12/h10H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOITKUFFQGGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(C)(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d]thiazol-2-yl)-2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2863117.png)
![Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2863119.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2863123.png)
![1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2863124.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-4-nitrobenzamide](/img/structure/B2863125.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2863126.png)


![Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2863133.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2863136.png)



